2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Properties
IUPAC Name |
2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S/c1-2-11-28-20(30)19-18(13-7-3-6-10-16(13)31-19)27-21(28)32-12-17(29)26-15-9-5-4-8-14(15)22(23,24)25/h3-10H,2,11-12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTYAIREXPDUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the sulfanyl group, and attachment of the acetamide moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for its commercial viability.
Chemical Reactions Analysis
Types of Reactions
2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like Grignard reagents, organolithium compounds, and halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: Its unique structure makes it a potential candidate for the development of novel materials with specific properties.
Chemical Research: It can serve as a model compound for studying complex organic reactions and mechanisms.
Mechanism of Action
The mechanism by which 2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or binding to specific receptors.
Comparison with Similar Compounds
Similar Compounds
2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide: shares structural similarities with other tricyclic compounds that contain sulfanyl and acetamide groups.
6-(piperazin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene: is another compound with a similar tricyclic core but different functional groups.
Uniqueness
The uniqueness of 2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a lead compound in drug development make it a valuable compound for scientific research.
Biological Activity
The compound 2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide, also referred to by its CAS number 923251-19-8, is a complex organic molecule that has garnered interest for its potential biological activities. This article delves into its biological properties, including cytotoxicity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 379.4 g/mol. The structure features a tricyclic core with various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3O3S |
| Molecular Weight | 379.4 g/mol |
| CAS Number | 923251-19-8 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Nucleic Acid Interaction : The compound might interact with DNA or RNA, potentially affecting gene expression.
- Cellular Disruption : It could disrupt various cellular processes leading to apoptosis in cancer cells.
Comparative Studies
A comparative analysis of related compounds demonstrates varying degrees of cytotoxicity based on structural modifications:
- Imidazole Derivatives : Many imidazole-based compounds have shown favorable anticancer properties by disrupting mitochondrial functions and inducing apoptosis .
- Tricyclic Compounds : Similar tricyclic structures have been associated with enhanced activity against tumor cells due to their ability to interact with multiple biological targets.
Research Findings
The following table summarizes findings from various studies related to compounds structurally similar to the target compound:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this tricyclic acetamide derivative, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step pathways, including cycloaddition, sulfanyl group coupling, and amide bond formation. Key parameters include:
- Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions in cyclization steps .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Use of sodium hydride or tert-butoxide for efficient substitution reactions .
- Analytical validation : Monitor reaction progress via HPLC for purity and ¹H/¹³C NMR for structural confirmation .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?
- Primary methods :
- NMR spectroscopy : Assign peaks to confirm the tricyclic core, propyl substituent, and trifluoromethylphenyl group .
- High-resolution mass spectrometry (HR-MS) : Validate molecular weight (e.g., exact mass matching C₂₄H₂₀F₃N₃O₃S) .
- HPLC with UV detection : Assess purity (>95%) using reverse-phase columns (C18) and acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported biological activity data for this compound?
- Approach :
- Molecular docking : Compare binding affinities of different substituents (e.g., propyl vs. benzyl groups) to target proteins (e.g., enzymes or receptors) .
- Structure-activity relationship (SAR) analysis : Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with observed bioactivity discrepancies .
- Case study : Substituting the propyl group with a thiophene-methyl group (as in ) alters steric hindrance, affecting target binding .
Q. What experimental design strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Methodology :
- Design of experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading) and identify interactions .
- Continuous flow reactors : Improve scalability and reduce side reactions compared to batch processing .
- Example : A 2³ factorial design revealed that increasing reaction time beyond 12 hours in cyclization steps decreases yield due to decomposition .
Q. How can researchers elucidate the compound’s mechanism of action against specific biological targets?
- Stepwise approach :
- In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for kinases or GPCRs .
- Molecular dynamics (MD) simulations : Model ligand-protein interactions over 100+ ns trajectories to identify stable binding conformations .
- Metabolomic profiling : Track downstream effects (e.g., ATP depletion) in cell lines to infer pathway modulation .
Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?
- Solutions :
- Preparative HPLC : Utilize gradient elution with trifluoroacetic acid (TFA) as a mobile-phase modifier to enhance peak resolution .
- Recrystallization optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) to maximize crystal yield and purity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s stability under varying pH conditions?
- Root cause : Discrepancies arise from differences in experimental setups (e.g., buffer composition, temperature).
- Resolution :
- Forced degradation studies : Conduct accelerated stability tests at pH 2–9 (HCl/NaOH buffers) with LC-MS monitoring to identify degradation pathways .
- Comparative analysis : shows stability at pH 7.4 (physiological conditions), while acidic conditions (pH <3) cleave the sulfanyl-acetamide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
